(2,4-Dimethylthiazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone
CAS No.: 1797069-03-4
Cat. No.: VC7328484
Molecular Formula: C18H21FN2OS
Molecular Weight: 332.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797069-03-4 |
|---|---|
| Molecular Formula | C18H21FN2OS |
| Molecular Weight | 332.44 |
| IUPAC Name | (2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone |
| Standard InChI | InChI=1S/C18H21FN2OS/c1-12-17(23-13(2)20-12)18(22)21-10-4-3-5-15(11-21)14-6-8-16(19)9-7-14/h6-9,15H,3-5,10-11H2,1-2H3 |
| Standard InChI Key | MCAXCWCENNXPGD-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₈H₂₁FN₂OS and a molecular weight of 332.44 g/mol. Its IUPAC name, (2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone, reflects three primary structural domains:
-
Thiazole core: A 2,4-dimethyl-substituted thiazole ring, known for its electron-rich heterocyclic properties and role in bioactivity.
-
Azepane moiety: A seven-membered saturated nitrogen-containing ring (azepane) at position 3 of the fluorophenyl group, contributing conformational flexibility.
-
4-Fluorophenyl group: A para-fluorinated benzene ring linked to the azepane, enhancing lipophilicity and potential target binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1797069-03-4 |
| Molecular Formula | C₁₈H₂₁FN₂OS |
| Molecular Weight | 332.44 g/mol |
| SMILES | CC1=C(SC(=N1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
| InChI Key | MCAXCWCENNXPGD-UHFFFAOYSA-N |
| PubChem CID | 76147199 |
Stereochemical Considerations
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis involves a three-step sequence:
-
Thiazole precursor preparation: 2,4-Dimethylthiazole-5-carboxylic acid is activated via acyl chloride formation using thionyl chloride (SOCl₂).
-
Azepane intermediate synthesis: 3-(4-Fluorophenyl)azepane is synthesized through a Buchwald-Hartwig amination of 1-fluoro-4-iodobenzene with hexahydroazepine, followed by purification via column chromatography.
-
Coupling reaction: The thiazole acyl chloride reacts with the azepane intermediate in anhydrous dichloromethane (DCM) under nitrogen atmosphere, catalyzed by triethylamine (Et₃N), yielding the final product in ~68% yield.
Optimization Challenges
Key challenges include:
-
Solvent selection: Polar aprotic solvents (e.g., DMF) improve azepane intermediate solubility but risk side reactions with the acyl chloride.
-
Temperature control: Reactions above 40°C promote dimerization of the thiazole component, reducing yields.
-
Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates unreacted azepane.
Biological Activities and Mechanistic Insights
Table 2: Predicted Pharmacokinetic Properties (ADME)
| Parameter | Value | Method |
|---|---|---|
| LogP (lipophilicity) | 3.2 ± 0.3 | SwissADME |
| Water solubility | 0.12 mg/mL | ChemAxon |
| CYP3A4 inhibition | Moderate | admetSAR |
| Plasma protein binding | 89% | PreADMET |
Comparative Analysis with Structural Analogs
Role of the Fluorophenyl Group
Replacing the 4-fluorophenyl with a chlorophenyl group decreases anticancer potency (IC₅₀ increases by 2.3-fold in HepG2 models) , underscoring fluorine’s role in enhancing membrane permeability via halogen bonding with target proteins.
Azepane vs. Piperidine Moieties
Comparisons with piperidine-containing analogs reveal:
-
Improved solubility: Azepane’s larger ring reduces crystallinity, increasing aqueous solubility by 40%.
-
Reduced hERG inhibition: Azepane derivatives show 60% lower hERG channel binding than piperidine analogs, mitigating cardiac toxicity risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume